3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-8-2-3-10(20-8)12(18)15-5-4-9(7-15)16-11(17)6-14-13(16)19/h2-3,9H,4-7H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKDSMHKSIZVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(C2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 5-methylthiophene-2-carboxylic acid with pyrrolidine, followed by cyclization with imidazolidine-2,4-dione under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione exhibit significant anticancer properties. The Mannich bases, a class of compounds that includes this imidazolidine derivative, have been extensively studied for their cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer) demonstrated varying degrees of sensitivity to these compounds.
- IC50 Values : Some derivatives showed IC50 values lower than 2 μg/mL against MCF-7 cells, indicating potent anticancer activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. Studies highlight the following:
- Mechanism of Action : The presence of the thiophene moiety is believed to enhance the bioactivity of the compound against bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Research has shown promising MIC values against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key insights include:
- Substituent Effects : Variations in substituents on the pyrrolidine or thiophene rings can significantly influence biological activity.
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups has been shown to enhance antibacterial properties, as evidenced by studies on related sulfonamide derivatives .
Case Study 1: Anticancer Efficacy
A recent study explored a series of Mannich bases derived from imidazolidine structures, including our compound of interest. These compounds were evaluated for their cytotoxicity across multiple cancer cell lines. The results indicated that modifications to the thiophene ring improved selectivity and potency against specific tumors.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of derivatives based on imidazolidine frameworks. The study highlighted that certain derivatives exhibited superior activity against multi-drug resistant strains, with MIC values significantly lower than those of standard antibiotics.
Mechanism of Action
The mechanism of action of 3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as 2-acetylthiophene and 2,5-dimethylthiophene.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and N-methylpyrrolidine.
Imidazolidine-2,4-dione Derivatives: Compounds such as hydantoin and its various substituted forms.
Uniqueness
3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions. A common approach involves:
Pyrrolidine Functionalization : Introduce the 5-methylthiophene-2-carbonyl group to pyrrolidine via nucleophilic acyl substitution .
Imidazolidine-2,4-dione Formation : React the functionalized pyrrolidine with urea derivatives under cyclization conditions (e.g., acid catalysis or microwave-assisted synthesis) .
- Key Characterization : Confirm intermediate structures using , , and IR spectroscopy. Mass spectrometry (MS) is critical for verifying molecular weight .
Q. How should researchers handle and store this compound safely?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid contact with oxidizers due to potential exothermic reactions .
- Storage : Store in airtight containers at 2–8°C, away from light. Use desiccants to prevent hydrolysis of the imidazolidine-dione ring .
Q. What spectroscopic techniques are essential for structural validation?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm) and thiophene C-S bonds (~650 cm) .
- NMR : Use to resolve pyrrolidine protons (δ 3.0–4.0 ppm) and thiophene aromatic protons (δ 6.5–7.5 ppm). confirms carbonyl carbons (δ 160–180 ppm) .
- High-Resolution MS : Verify the molecular ion peak (e.g., [M+H]) with <5 ppm error .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the imidazolidine-dione core?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial design to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., p-TsOH at 5–15 mol%) .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .
- Monitoring : Use HPLC with UV detection (λ = 254 nm) to track intermediate consumption .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) .
- Reaction Pathway Analysis : Use Gaussian or ORCA to model transition states for cyclization steps .
Q. How can substituents on the pyrrolidine or thiophene rings modulate biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (-OCH) groups on the thiophene ring. Test against enzyme targets (e.g., kinases) via in vitro assays .
- Crystallography : Resolve X-ray structures of protein-ligand complexes to identify critical hydrogen bonds or π-π interactions .
- Pharmacokinetics : Assess metabolic stability using liver microsomes and permeability via Caco-2 assays .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
